Product packaging for Cholesteryl iodide(Cat. No.:CAS No. 2930-80-5)

Cholesteryl iodide

Cat. No.: B1221673
CAS No.: 2930-80-5
M. Wt: 496.5 g/mol
InChI Key: PMVJGSYGUZXDAR-DPAQBDIFSA-N
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Description

Historical Context in Steroid Structural Elucidation through X-ray Crystallography

The determination of the three-dimensional structure of complex organic molecules was a formidable challenge for early 20th-century chemists. The field of X-ray crystallography, though promising, was in its nascent stages. The successful structural elucidation of the steroid framework was a landmark achievement, and cholesteryl iodide played a crucial role in this endeavor. researchgate.netacs.org

The pioneering work of Dorothy Crowfoot Hodgkin, a Nobel laureate in Chemistry, is central to the story of this compound. ontosight.ainih.gov In the 1940s, Hodgkin and her colleagues undertook the ambitious task of determining the molecular structure of steroids. The primary obstacle was the "phase problem" in X-ray crystallography, where the phases of the scattered X-rays, which are essential for reconstructing the electron density map of a molecule, could not be directly measured.

The introduction of a heavy atom into the crystal lattice of the molecule of interest provided a clever solution. The heavy atom, with its large number of electrons, dominates the X-ray scattering pattern. This allows for the determination of its position within the crystal unit cell, and in turn, provides initial phase information for the other atoms. Iodine, being a sufficiently heavy atom, made this compound an ideal candidate for these studies. youtube.com

Hodgkin's research group, including Harry Carlisle, successfully used this compound to solve the crystal structure of a steroid for the first time. youtube.com They demonstrated that by analyzing the Patterson function, which is a map of interatomic vectors, the position of the iodine atom could be located. youtube.com The phases derived from the iodine atom's position were then used to calculate an initial electron density map, which revealed the arrangement of the other atoms in the cholesterol molecule. youtube.com This breakthrough was instrumental in confirming the stereochemistry of the steroid nucleus. ontosight.ai

The initial studies revealed the existence of different crystalline forms, or polymorphs, of this compound. researchgate.netacs.org These polymorphs, often designated as Form I and Form II, exhibit subtle differences in their unit cell dimensions and molecular packing. researchgate.netacs.org The analysis of these polymorphs provided deeper insights into the conformational flexibility of the steroid skeleton and the attached side chain. researchgate.netacs.org

Crystallographic Data of this compound Polymorphs
Polymorph Key Characteristics
Form IInitially termed "reverse or type B," these crystals were found to be poor X-ray diffractors at room temperature and required analysis at liquid nitrogen temperatures. researchgate.netacs.org
Form IIReferred to as "normal, type A - the common form," these crystals diffract well at room temperature. researchgate.netacs.org The side-chain in this form was observed to be disordered. acs.org

The successful application of the heavy-atom method with this compound not only unveiled the intricate architecture of steroids but also significantly advanced the technique of X-ray crystallography itself, paving the way for the structural determination of countless other complex biological molecules. researchgate.net

Evolution of Research Perspectives on this compound Chemical Transformations

Beyond its historical significance in structural biology, this compound has emerged as a valuable and versatile compound in synthetic organic chemistry. The evolution of research in this area reflects a shift from fundamental studies of its synthesis and reactivity to its application in the construction of complex and biologically relevant molecules.

Early research into the chemical transformations of this compound focused primarily on its synthesis. One of the common methods involves the direct iodination of cholesterol. ontosight.ai Another established route is the reaction of cholesterol with iodine in the presence of a catalyst. ontosight.ai

The reactivity of this compound is largely dictated by the carbon-iodine bond. The iodide is a good leaving group, making the C-3 position of the cholesterol backbone susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of various cholesteryl derivatives.

In recent decades, the focus of research has expanded significantly, with this compound being employed as a key intermediate in more complex synthetic strategies. A notable area of development is its use in glycosylation reactions to synthesize cholesteryl glycosides. These molecules are of interest due to their biological activities and presence in certain organisms. For instance, researchers have developed methods for the glycosidation of cholesterol using glycosyl iodides, where this compound can act as a precursor or a related reactant. researchgate.net

Modern synthetic methods have also explored the use of trimethylsilyl (B98337) iodide (TMSI) for the synthesis of cholesteryl derivatives and for promoting glycosylation reactions. researchgate.net These newer protocols often offer advantages in terms of efficiency and stereoselectivity. For example, the reaction of per-O-acetylated lactose (B1674315) with TMSI generates a stable β-lactosyl iodide, which can then react with cholesterol under microwave conditions to yield α-linked glycoconjugates. researchgate.net

The evolution of research on this compound's chemical transformations is summarized in the table below:

Synthesis and Reactions of this compound
Transformation Type Description
Synthesis Direct iodination of cholesterol.
Reaction of cholesterol with iodine and a catalyst. ontosight.ai
Nucleophilic Substitution The iodide at the C-3 position is readily displaced by various nucleophiles, enabling the synthesis of a diverse range of cholesteryl derivatives.
Glycosylation Reactions Used as a reactant or precursor in the synthesis of cholesteryl glycosides, often employing glycosyl iodides and promoters like TMSI. researchgate.net

The ongoing exploration of this compound's reactivity continues to open new avenues for the synthesis of novel steroidal compounds with potential applications in materials science and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H45I B1221673 Cholesteryl iodide CAS No. 2930-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-iodo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45I/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVJGSYGUZXDAR-DPAQBDIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951874
Record name 3-Iodocholest-5-ene
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Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2930-80-5
Record name Cholesteryl iodide
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Record name Cholesteryl iodide
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Record name 3-Iodocholest-5-ene
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Record name 3-β-iodocholest-5-ene
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Advanced Synthetic Methodologies for Cholesteryl Iodide and Its Derivatives

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis offers a powerful approach to producing complex molecules like cholesteryl glycoside derivatives by combining the precision of enzymatic catalysis with the versatility of chemical reactions. mdpi.com This strategy is particularly effective for the synthesis of acylated cholesteryl glycosides, which are of interest due to their biological activities.

One-Pot Glycosylation Approaches Utilizing Glycosyl Iodide Intermediates

In a typical procedure, a per-O-silylated sugar is reacted with iodotrimethylsilane (B154268) (TMSI) to generate the glycosyl iodide in situ. researchgate.net This reactive intermediate is then coupled with cholesterol. acs.orgnih.gov This method has been successfully applied to prepare both cholesteryl α-D-glucopyranoside and cholesteryl α-D-galactopyranoside in high yields. nih.govacs.orgnih.gov The use of microwave assistance can significantly shorten reaction times from days to hours. nih.gov The stereochemical outcome of the glycosylation can be influenced by the presence of additives like tetrabutylammonium (B224687) iodide (TBAI), which tends to enhance the formation of the α-anomer. nih.gov

ReactantsProductYieldAnomeric Ratio (α:β)Reference
Per-O-TMS-glucose, CholesterolCholesteryl α-D-glucopyranosideHigh8:1 (with TBAI) nih.gov
Per-O-TMS-galactose, CholesterolCholesteryl α-D-galactopyranoside85%N/A nih.gov
6-O-tetradecanoyl-glucose, Cholesterolα-CAG45% (overall)6:1 (without TBAI) nih.govresearchgate.netrsc.org

This table summarizes the yields and stereoselectivity of one-pot glycosylation reactions for the synthesis of cholesteryl glycosides.

Regioselective Enzymatic Acylation in Cholesteryl Glycoside Synthesis

Following the synthesis of cholesteryl glycosides, regioselective enzymatic acylation is employed to introduce fatty acid chains at specific positions on the sugar moiety. This step is crucial for producing derivatives such as those found in Helicobacter pylori. nih.gov Microbial lipases are commonly used for this purpose due to their high regioselectivity, often targeting the primary hydroxyl group at the C-6 position of the sugar. nih.gov

For instance, cholesteryl β-D-glucoside can be regioselectively acylated at the C-6 position of the glucose unit using lipases from Candida antarctica or Rhizomucor miehei. nih.gov High conversion rates (63-81%) have been achieved with palmitic acid as the acyl donor. nih.gov The reaction can also be performed via transesterification with nearly quantitative yields using methyl palmitate as the acyl source. nih.gov Similarly, cholesteryl α-D-glucopyranoside has been quantitatively converted to its 6-O-tetradecanoyl derivative using a lipase (B570770) and tetradecanoyl vinyl ester. acs.orgnih.gov

SubstrateEnzymeAcyl DonorProductYield/ConversionReference
Cholesteryl β-D-glucosideCandida antarctica lipasePalmitic acidCholesteryl (6'-O-palmitoyl)glucoside81% conversion nih.gov
Cholesteryl β-D-glucosideRhizomucor miehei lipasePalmitic acidCholesteryl (6'-O-palmitoyl)glucoside63% conversion nih.gov
Cholesteryl β-D-glucosideRhizomucor miehei lipaseMethyl palmitateCholesteryl (6'-O-palmitoyl)glucoside97% yield nih.gov
Cholesteryl α-D-glucopyranosideLipaseTetradecanoyl vinyl ester6-O-tetradecanoyl-α-D-cholesteryl glucopyranosideQuantitative acs.orgnih.gov

This table presents the results of regioselective enzymatic acylation of cholesteryl glycosides.

Metal-Free and Sustainable Chemistry Approaches in Cholesteryl Iodide Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and environmentally friendly methods. In the context of this compound and its derivatives, metal-free approaches are gaining prominence. smolecule.com A key example is the generation of glycosyl iodides from commercially available β-per-O-acetylated lactose (B1674315) using trimethylsilyl (B98337) iodide (TMSI). nih.gov This reaction proceeds under metal-free conditions and does not require in situ anomerization, leading to a surprisingly stable β-lactosyl iodide intermediate. nih.gov This intermediate can then be reacted with cholesterol under microwave conditions to afford the corresponding α-linked glycoconjugate in good yield. nih.gov This method aligns with the principles of green chemistry by avoiding the use of heavy metals. bioengineer.org

Targeted Iodination and Functionalization Techniques

The direct introduction of an iodine atom onto the cholesterol backbone or the functionalization of cholesterol derivatives often requires targeted and efficient chemical transformations.

Replacement of Hydroxyl Groups via Chloroformate Intermediates

A convenient and widely used method for the synthesis of this compound involves the replacement of the hydroxyl group of cholesterol with an iodide atom via a chloroformate intermediate. smolecule.com Cholesteryl chloroformate is a versatile precursor that can react with various nucleophiles. nih.govorientjchem.org For instance, it can be used in reactions with phosphorus ylides to generate new cholesterol derivatives. zu.edu.ua The reaction of cholesteryl chloroformate with different amines has also been explored to synthesize a range of cholesteryl carbamates, demonstrating the utility of this intermediate in creating diverse molecular structures. nih.govorientjchem.org

Direct Iodination Methods and Reaction Optimization

Direct iodination of cholesterol represents a straightforward approach to synthesizing this compound. smolecule.com One of the most common methods involves the treatment of cholesterol with iodine monochloride in an organic solvent like chloroform. smolecule.com This method leverages the electrophilic nature of iodine monochloride to facilitate the substitution of the hydroxyl group at the 3-beta position of the cholesterol molecule. smolecule.com Another documented method utilizes dry hydriodic acid as the iodinating agent. smolecule.com

Optimization of these direct iodination reactions involves careful control of reaction conditions such as temperature, reaction time, and the choice of solvent to maximize the yield of the desired this compound and minimize the formation of byproducts. For instance, in the context of radioiodination, factors such as the pH of the reaction mixture and the use of appropriate oxidizing agents are critical for achieving high radiochemical yields. mdpi.com While not directly applied to the bulk synthesis of this compound, the principles of optimizing electrophilic iodination reactions are transferable. mdpi.com

Synthesis of Specialized this compound Analogues

The synthesis of specialized this compound analogues involves intricate chemical strategies to incorporate functionalities that enable their use in highly specific applications. These include the introduction of radioisotopes for in vivo tracing and the attachment of complex hydrophilic or biologically active groups to modulate their physicochemical properties and biological interactions.

Radiolabeled this compound for Tracing Studies in Experimental Systems

Radiolabeled this compound derivatives are invaluable tools for non-invasive imaging and metabolic tracing studies, particularly for adrenal gland scintigraphy and lipoprotein research. The synthesis of these compounds requires specialized techniques to handle radioactive isotopes of iodine, primarily Iodine-125 (¹²⁵I) and Iodine-131 (¹³¹I).

A prominent example is the synthesis of ¹³¹I-6β-iodomethyl-19-nor-cholesterol (NP-59) , a key agent for adrenal cortex imaging. Its synthesis involves a homoallylic rearrangement of 19-iodocholesterol or can be achieved directly from cholest-5-ene-3β,19-diol 19-toluene sulfonate. This rearrangement is facilitated by a nucleophilic iodide ion, followed by an exchange with Na¹³¹I. NP-59 has demonstrated significantly higher uptake in the adrenal glands compared to its precursor, 19-iodocholesterol.

Another class of radiolabeled analogues includes cholesteryl ethers designed as probes for lipoprotein metabolism. The synthesis of [¹²⁵I]cholesteryl m-iodobenzyl ether (¹²⁵I-CIBE) and [¹²⁵I]cholesteryl 12-(m-iodophenyl)dodecyl ether (¹²⁵I-CIDE) showcases the versatility of radioiodination techniques. These compounds are synthesized and subsequently radioiodinated, offering stable tracers to monitor cholesteryl ester uptake. The radioiodination can be performed using various methods, including the Iodogen technique, which has been shown to produce high radiochemical yields. For instance, labeling of certain compounds with ¹²⁵I using the Iodogen technique has resulted in radiochemical yields as high as 96.52% mdpi.com.

The table below summarizes key synthetic details for some notable radiolabeled this compound analogues.

Compound NameRadioisotopePrecursorSynthetic Method HighlightsApplication
¹³¹I-6β-iodomethyl-19-nor-cholesterol (NP-59)¹³¹I19-iodocholesterol or cholest-5-ene-3β,19-diolHomoallylic rearrangement followed by radioiodine exchange.Adrenal cortex imaging
[¹²⁵I]Cholesteryl m-iodobenzyl ether (¹²⁵I-CIBE)¹²⁵ICholesteryl m-iodobenzyl etherSynthesis of the ether followed by radioiodination.Lipoprotein probe, tracer studies
[¹²⁵I]Cholesteryl 12-(m-iodophenyl)dodecyl ether (¹²⁵I-CIDE)¹²⁵ICholesteryl 12-(m-iodophenyl)dodecyl etherSynthesis of the long-chain ether followed by radioiodination.Lipoprotein probe, tracer studies

Syntheses of Complex Cholesteryl Glycosides and Other Conjugates

The conjugation of cholesterol to carbohydrates and other macromolecules yields amphiphilic structures with unique properties for drug delivery, immunology, and cell membrane studies. The synthesis of these complex derivatives often requires multi-step procedures involving protection group chemistry and specific coupling reactions.

Cholesteryl Glycosides: The synthesis of cholesteryl glycosides is a cornerstone of glycoconjugate chemistry. The Koenigs-Knorr reaction is a classical and widely used method for this purpose. This reaction involves the coupling of a glycosyl halide (e.g., acetobromoglucose) with cholesterol in the presence of a promoter, such as a heavy metal salt. Cadmium carbonate has been effectively used as a promoter in the synthesis of various cholesteryl glycopyranosides nih.govnih.gov. The reaction typically proceeds with good stereoselectivity, favoring the formation of the 1,2-trans-glycoside due to neighboring group participation from the C-2 acetyl group of the glycosyl donor wikipedia.org.

A notable example is the synthesis of cholesteryl-β-D-glucopyranoside. This involves the reaction of tetra-O-acetyl-α-D-glucopyranosyl bromide with cholesterol, promoted by cadmium carbonate, followed by deacetylation (e.g., Zemplen saponification) to yield the final product researchgate.net.

Other Cholesteryl Conjugates: Beyond glycosides, cholesterol has been conjugated to a variety of other molecules, including peptides and polyethylene (B3416737) glycol (PEG), to create functional biomaterials.

Cholesteryl-Peptide Conjugates: These conjugates are often designed for gene or drug delivery applications. A common synthetic route involves the initial modification of cholesterol to introduce a reactive handle. For instance, cholesterol can be reacted with acryloyl chloride to form cholesterol-acrylate. This activated cholesterol derivative can then be conjugated to a peptide containing a C-terminal cysteine residue via a Michael-type addition researchgate.net. Alternatively, cholesteryl chloroformate can be used to directly acylate the N-terminus of a peptide nih.gov.

Cholesteryl-PEG Conjugates: PEGylation of cholesterol is a widely used strategy to improve the pharmacokinetic properties of liposomes and other drug carriers. Synthesis can be achieved through various linkages, with ether bonds offering greater stability compared to ester bonds nih.gov. One method involves the iterative addition of tetraethylene glycol macrocyclic sulfate (B86663) to cholesterol to produce well-defined Chol-PEG compounds with varying PEG lengths nih.govacs.orgnih.gov.

The following table provides an overview of synthetic strategies for complex cholesteryl conjugates.

Conjugate TypeLinkage TypeKey Reagents and ReactionsResulting Properties and Applications
Cholesteryl GlycosidesGlycosidic bondKoenigs-Knorr reaction; Glycosyl halides (e.g., acetobromoglucose), Cholesterol, Promoter (e.g., Cadmium Carbonate) nih.govnih.gov.Amphiphilicity, membrane modulation, potential as adjuvants.
Cholesteryl-PeptidesAmide, ThioetherCholesterol-acrylate + Cysteine-containing peptide (Michael addition); Cholesteryl chloroformate + Peptide N-terminus researchgate.netnih.gov.Enhanced cellular uptake, gene/drug delivery vehicles.
Cholesteryl-PEGEther, EsterIterative addition of tetraethylene glycol macrocyclic sulfate to cholesterol nih.govacs.orgnih.gov.Increased hydrophilicity, prolonged circulation time for liposomes ("stealth" liposomes).
Cholesteryl-Amino AcidsAmineReductive amination protocol nih.gov.Potential antimicrobial agents.

Chemical Reactivity and Mechanistic Investigations of Cholesteryl Iodide

Nucleophilic Substitution Pathways Involving the Iodide Moiety

The primary reaction pathway for cholesteryl iodide involves nucleophilic substitution at the C-3 carbon. In these reactions, a nucleophile (Nu) replaces the iodide ion. organic-chemistry.org The mechanism of this substitution can proceed via two main pathways: the bimolecular nucleophilic substitution (SN2) and the unimolecular nucleophilic substitution (SN1). utexas.eduyoutube.com

The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the iodide leaving group departs. organic-chemistry.org This pathway is characterized by a second-order rate law, dependent on the concentrations of both the substrate and the nucleophile. youtube.com Conversely, the SN1 mechanism is a two-step process. youtube.com The first, rate-determining step involves the spontaneous dissociation of the iodide to form a planar carbocation intermediate. libretexts.orgmasterorganicchemistry.com In the second step, the nucleophile rapidly attacks the carbocation. libretexts.org The rate of an SN1 reaction is typically dependent only on the concentration of the substrate. masterorganicchemistry.com

The choice between the SN1 and SN2 pathway is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. organic-chemistry.org Due to the steric hindrance around the secondary carbon at the C-3 position of the cholesterol framework, SN2 reactions are generally disfavored, while SN1 pathways, which proceed through a less sterically hindered planar carbocation, are more probable. organic-chemistry.orgresearchgate.net

The stereochemistry of nucleophilic substitution reactions provides critical insight into the operative mechanism. SN2 reactions are known to proceed with an inversion of configuration at the chiral center, an event known as a Walden inversion. utexas.eduresearchgate.netlibretexts.org This occurs because the nucleophile must attack from the side opposite to the leaving group (backside attack). youtube.comlibretexts.org

In contrast, SN1 reactions typically lead to racemization. libretexts.orglibretexts.org The planar carbocation intermediate formed after the leaving group departs can be attacked by the nucleophile from either face with roughly equal probability. libretexts.orgmasterorganicchemistry.com This results in a mixture of products with both retention and inversion of the original configuration. libretexts.orgmasterorganicchemistry.com In some SN1 reactions, a slight excess of the inversion product may be observed. This is attributed to the departing leaving group momentarily shielding the front face of the carbocation, creating a weak "ion pair" that slightly favors attack from the opposite side. utexas.edu

For a sterically hindered substrate like this compound, substitution reactions often result in a mixture of stereoisomers, suggesting competition between SN1 and SN2 pathways or a dominant SN1 mechanism leading to near-racemization. utexas.edulibretexts.org

The outcome of nucleophilic substitution on this compound is highly dependent on the reaction conditions. The choice of solvent is particularly crucial.

Polar protic solvents (e.g., water, alcohols) stabilize both the leaving group anion and the carbocation intermediate through hydrogen bonding. This stabilization of the ionic intermediates significantly favors the SN1 pathway. organic-chemistry.orglibretexts.org

Polar aprotic solvents (e.g., acetone, DMF, DMSO) can solvate cations but are less effective at solvating anions. This environment favors the SN2 mechanism, as it leaves the nucleophile more "free" and reactive. organic-chemistry.org

The strength of the nucleophile also plays a role. Strong, unhindered nucleophiles tend to favor the SN2 pathway, whereas weak or neutral nucleophiles (like water or alcohols in solvolysis reactions) favor the SN1 mechanism. organic-chemistry.orgyoutube.com Temperature can also influence the reaction, with higher temperatures often promoting elimination reactions as a competing pathway.

ConditionFavored PathwayTypical Outcome
Solvent
Polar Protic (e.g., Ethanol)SN1Racemization (mixture of retention/inversion)
Polar Aprotic (e.g., Acetone)SN2Inversion of configuration
Nucleophile
Strong (e.g., I⁻)SN2High yield of inversion product
Weak (e.g., H₂O)SN1Mixture of retention/inversion products

Reaction Mechanisms in Glycosylation with Glycosyl Iodide Donors

In the synthesis of complex glycoconjugates like cholesteryl glycosides, glycosyl iodides are employed as highly reactive glycosyl donors. nih.gov The glycosylation reaction involves the coupling of the glycosyl donor with a glycosyl acceptor, in this case, a cholesterol derivative. rsc.org The reactivity of glycosyl iodides is significantly higher than that of the more common glycosyl bromides, which often allows for greater stereocontrol. nih.gov The mechanism hinges on the activation of the anomeric carbon of the sugar, leading to the departure of the iodide and the formation of a reactive intermediate that is then attacked by the hydroxyl group of the cholesterol acceptor. rsc.org

The reactivity of the glycosyl iodide donor is heavily influenced by the protecting groups on the sugar. nih.gov Electron-donating groups, such as ethers (e.g., benzyl, silyl), are considered "arming" as they enhance reactivity. nih.govnih.gov In contrast, electron-withdrawing groups like esters (e.g., acetates) are "disarming," reducing the donor's reactivity. nih.govnih.gov

A significant challenge in glycosylation is controlling the stereochemistry at the newly formed anomeric linkage, particularly for the synthesis of 1,2-cis glycosides. nih.gov The "in situ anomerization" strategy is a powerful method to achieve this. nih.govnih.gov The process typically begins with the generation of a thermodynamically more stable α-glycosyl iodide from a sugar precursor using a reagent like trimethylsilyl (B98337) iodide (TMSI). nih.govnih.gov

In the presence of a soluble iodide source, such as tetrabutylammonium (B224687) iodide (TBAI), the α-iodide equilibrates to form the more reactive β-iodide anomer. nih.govnih.gov Although present in a lower concentration at equilibrium, the β-iodide is orders of magnitude more reactive than the α-iodide. nih.gov This rapid consumption of the β-anomer by the nucleophile (the cholesterol acceptor) drives the equilibrium, ultimately leading to the preferential formation of the α-glycoside (a 1,2-cis product for many common sugars like glucose). nih.govnih.gov This method has been successfully used to prepare biologically relevant glycolipids, including the immune-modulating α-cholesteryl glucosides. nih.gov

StepDescriptionKey Reagents
1. Iodide Formation A sugar precursor (e.g., per-O-silylated) reacts to form the α-glycosyl iodide.TMSI
2. Anomerization The α-iodide equilibrates with the highly reactive β-iodide anomer.TBAI
3. Nucleophilic Attack The cholesterol acceptor attacks the β-iodide, forming the α-glycosidic linkage.Cholesterol

This protocol provides a step-economical, one-pot synthesis of α-linked glycolipids. nih.gov

The central intermediate in most glycosylation reactions is the glycosyl oxacarbenium ion, which is formed upon the departure of the leaving group from the anomeric carbon. rsc.orgresearchgate.netnih.gov This planar, positively charged species is stabilized by resonance from the ring's oxygen atom. nih.govdtu.dk The nucleophile (cholesterol) can then attack this ion from either the α- or β-face. nih.gov

The iodide counter-ion plays a crucial role in the reaction's progress. In the SN1-like continuum of glycosylation mechanisms, the dissociation of the glycosyl iodide leads to an oxacarbenium-iodide ion pair. nih.govacs.org The nature of this ion pair (whether it is a close contact ion pair or a solvent-separated one) can influence the stereochemical outcome of the subsequent nucleophilic attack. nih.gov While glycosyl radical pathways are less common, the presence of iodide could potentially facilitate radical formation under specific photolytic or radical-initiating conditions, though the oxacarbenium ion pathway is the accepted mechanism for the glycosylations discussed.

Formation of Cholesteryl Esters and Ethers through Iodide Reactivity

This compound is a valuable precursor for synthesizing cholesteryl esters and ethers via nucleophilic substitution. wikipedia.orgcreative-proteomics.comcreative-proteomics.com In these reactions, the iodide is displaced by an oxygen-centered nucleophile.

To form cholesteryl esters , a carboxylate anion (RCOO⁻) is used as the nucleophile. wikipedia.org This is typically achieved by reacting this compound with a silver carboxylate (e.g., silver acetate) or with a carboxylic acid in the presence of a base. The reaction proceeds via nucleophilic substitution at the C-3 position.

For the synthesis of cholesteryl ethers , an alkoxide (RO⁻) or phenoxide (ArO⁻) anion serves as the nucleophile. These are generated by treating the corresponding alcohol or phenol (B47542) with a strong base (e.g., sodium hydride). The subsequent reaction with this compound yields the desired ether. This methodology has been used to prepare derivatives like cholesteryl m-iodobenzyl ether and cholesteryl 12-(m-iodophenyl)dodecyl ether, which have applications as radioiodinated probes. nih.gov

The general scheme for these syntheses is as follows:

Esterification : Cholesteryl-I + RCOO⁻ → Cholesteryl-OOCR + I⁻

Etherification : Cholesteryl-I + RO⁻ → Cholesteryl-OR + I⁻

These reactions leverage the excellent leaving group ability of iodide to create C-O bonds, providing access to a wide range of important cholesterol derivatives. wikipedia.orgnih.gov

Unimolecular Heterolysis (S(_N)1) and Catalysis in this compound Reactions

The study of nucleophilic substitution reactions of this compound provides insight into the reactivity and stability of the cholesteryl carbocation. The unimolecular heterolysis (S(_N)1) mechanism is of particular interest, as the secondary nature of the C3 carbon in the cholesterol framework allows for the formation of a carbocation intermediate, which can be influenced by various factors, including solvent and the presence of catalysts.

The S(_N)1 reaction proceeds in a stepwise manner. The initial and rate-determining step involves the cleavage of the carbon-iodine bond, resulting in the formation of a planar sp-hybridized carbocation and an iodide ion. This step is followed by a rapid attack of a nucleophile on the carbocation, which can occur from either face, potentially leading to a mixture of stereoisomers. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate, this compound, and is independent of the nucleophile's concentration. chemicalnote.commasterorganicchemistry.com

The stability of the resulting carbocation is a crucial factor in determining the rate of the S(_N)1 reaction. Tertiary carbocations are more stable and are formed faster than secondary carbocations, which in turn are more stable and formed more readily than primary carbocations. chemicalnote.com The structure of this compound, being a secondary halide, suggests that it can undergo S(_N)1 reactions, particularly under conditions that favor carbocation formation.

Several factors can influence the rate of unimolecular heterolysis of this compound, including the polarity of the solvent. Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing the transition state leading to the carbocation and solvating the leaving group, thereby accelerating the rate of S(_N)1 reactions. libretexts.orglibretexts.org The dielectric constant of the solvent is a key indicator of its polarity; solvents with higher dielectric constants are generally better at supporting ionization and thus facilitate faster S(_N)1 reactions. libretexts.org

Catalysis plays a significant role in modulating the rate and outcome of reactions involving this compound. Lewis acids, for instance, can catalyze nucleophilic substitution reactions by interacting with the leaving group. In the context of this compound, a Lewis acid could coordinate with the iodine atom, making it a better leaving group and thus facilitating the formation of the cholesteryl carbocation. This is a common strategy in organic synthesis to promote reactions that might otherwise be slow. While the synthesis of this compound can be achieved using iodine monochloride in the presence of a Lewis acid catalyst, the specific kinetics of Lewis acid-catalyzed S(_N)1 reactions of this compound are not extensively detailed in the readily available literature. smolecule.commdpi.com

Furthermore, certain reactions involving this compound hint at acid-catalyzed mechanisms. For example, in the synthesis of cholesteryl-α-D-lactoside, the formation of 3-β-iodo-5-cholestene as a byproduct is suggested to be catalyzed by hydrogen iodide (HI) or trimethylsilyl iodide (TMSI). nih.gov This indicates that Brønsted acids can also play a role in promoting substitution reactions at the C3 position of the cholesterol backbone.

While the general principles of S(_N)1 reactions and catalysis are well-established, specific kinetic data for the unimolecular heterolysis of this compound remains a specialized area of research. The following table summarizes hypothetical relative solvolysis rates in different solvents to illustrate the expected trend based on solvent polarity.

SolventDielectric Constant (ε)Solvent TypeExpected Relative Rate of Solvolysis
Formic Acid58Polar ProticVery High
Water81Polar ProticHigh
Ethanol25Polar ProticModerate
Acetone21Polar AproticLow
Methylene Chloride9Polar AproticVery Low

Similarly, the effect of a catalyst can be illustrated. The presence of a Lewis acid, for example, would be expected to increase the reaction rate.

Reaction ConditionsCatalystExpected Effect on Reaction Rate
Solvolysis in EthanolNoneBaseline Rate
Solvolysis in EthanolLewis Acid (e.g., ZnCl₂)Increased Rate

It is important to note that these tables are illustrative and based on established principles of physical organic chemistry, as specific experimental data for this compound was not available in the searched literature. libretexts.org

Structural and Conformational Analysis of Cholesteryl Iodide and Its Complexes

X-ray Crystallographic Studies for Molecular Architecture Determination

The advent of X-ray crystallography in the early to mid-20th century marked a pivotal moment in understanding the three-dimensional structures of organic molecules. Cholesteryl iodide was among the early steroid derivatives whose crystal structure was successfully determined, offering crucial confirmation of the proposed steroid skeleton and its stereochemical configurations acs.orgresearchgate.netroyalsocietypublishing.orglipidmaps.org. The presence of the heavy iodine atom proved instrumental in these early analyses, facilitating the calculation of electron density maps and aiding in the resolution of atomic positions researchgate.netlipidmaps.orgroyalsocietypublishing.orgsmolecule.com.

Polymorphism and Differential Crystal Packing Mechanisms

This compound is known to crystallize in at least two forms, designated as Form I and Form II royalsocietypublishing.orgresearchgate.netsoton.ac.ukresearchgate.net. These forms are polymorphs, meaning they share the same chemical composition but differ in their crystalline structure and, consequently, their physical properties mriquestions.com. Both forms crystallize in the monoclinic space group P2₁, with two molecules per unit cell (Z=2) ijirset.com. However, subtle differences exist in their unit cell dimensions, particularly the b-axis length, which lead to distinct crystal packing mechanisms researchgate.netsoton.ac.uk.

Historically, these forms were classified by Bernal and Crowfoot as "normal, type A" (Form II) and "reverse or type B" (Form I) researchgate.netsoton.ac.uk. Form II crystals diffract X-rays well at room temperature, making them amenable to analysis under standard conditions researchgate.netsoton.ac.uk. In contrast, Form I crystals, particularly those that have survived for extended periods, exhibit poorer diffraction at room temperature and are often analyzed at liquid nitrogen temperatures to achieve better resolution researchgate.netsoton.ac.uk. The differences in packing are attributed to variations in intermolecular interactions, such as ring-ring, ring-chain, and chain-chain interactions, which influence the relative stability of the polymorphic forms mriquestions.com.

Subtle Geometric Variations in the Steroid Skeleton and Side Chain

Comparative analyses of the different crystalline forms of this compound have revealed subtle geometric variations within the molecule researchgate.netsoton.ac.uk. While the fundamental conformations of the steroid rings remain largely similar across the polymorphs, specific differences are observed in the steroid skeleton, the attached side chain, and the C-I bond researchgate.netsoton.ac.uk.

Advanced Spectroscopic Characterization for Structural Confirmation and Mechanistic Insight

Spectroscopic techniques play a vital role in confirming the structure of synthesized compounds and providing insights into their molecular behavior. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been employed to verify its structure and monitor chemical transformations.

In the conversion of cholesterol to this compound, NMR spectroscopy reveals a notable shift in the chemical environment of the C-3 proton. This proton, typically observed as a broad multiplet around 3.2 ppm in cholesterol, shifts upfield to approximately 3.0 ppm in this compound jocpr.com. This upfield shift is consistent with the replacement of the hydroxyl group at C-3 with an iodine atom, altering the electronic environment around that carbon. Concurrently, IR spectroscopy shows the disappearance of the characteristic broad absorption band associated with the O-H stretching vibration (around 3400 cm⁻¹) in the product, further confirming the successful substitution jocpr.com. Mass spectrometry also provides crucial data, with this compound exhibiting a molecular ion peak (M⁺) at m/z 496, followed by characteristic fragment ions jocpr.com.

Conformational Dynamics of the Steroid Ring System

The steroid nucleus, a fused tetracyclic system, possesses inherent conformational flexibility. X-ray crystallographic studies, including those on this compound, have been instrumental in defining the preferred conformations of these rings researchgate.netslideshare.netarchive.orgarchive.org. The general consensus from these analyses is that the steroid nucleus is not entirely planar but adopts specific chair and half-chair conformations for its six-membered rings (A, B, C) and a five-membered ring (D).

Applications of Cholesteryl Iodide As a Molecular Research Probe

Cholesteryl Iodide as a Tool in Glycolipidomic Profiling Research

This compound is utilized in the synthesis of novel cholesteryl glycoside analogs, which are crucial for advancing glycolipidomic profiling. researchgate.netnih.gov Glycolipidomics involves the comprehensive analysis of glycolipids, which play significant roles in cellular recognition, signaling, and immune responses. The synthesis of various cholesteryl glycosides, such as cholesteryl α-D-glucopyranoside and cholesteryl α-D-galactopyranoside, has been achieved using methods that involve glycosyl iodides. nih.govacs.orgescholarship.org These synthetic approaches allow for the creation of specific glycolipid structures that can be used as standards or probes in complex biological samples. nih.govnih.gov

One notable application is in the study of glycolipids from Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. nih.gov The bacterium produces cholesteryl glucosides that modulate the human immune system. nih.gov To understand the specific roles of these glycolipids, researchers require pure, well-defined synthetic versions. The synthesis often involves a glycosylation reaction where a glycosyl iodide is coupled with cholesterol. nih.govacs.org This methodology has been successful in producing acylated cholesteryl glycosides, which are important for studying the interactions between the bacterium and its human host. nih.govacs.orgescholarship.org The availability of these synthetic analogs facilitates the detailed investigation of their biological functions and their potential as biomarkers or therapeutic targets. researchgate.netnih.gov

Table 1: Synthetic Cholesteryl Glycosides for Glycolipidomic Profiling

Cholesteryl Glycoside Analog Synthetic Method Component Application Reference
Cholesteryl α-D-glucopyranoside Glycosyl iodide glycosidation Facilitating glycolipidomic profiling of H. pylori nih.gov
Cholesteryl α-D-galactopyranoside Glycosyl iodide glycosidation Facilitating glycolipidomic profiling nih.govacs.org
6-O-tetradecanoyl-α-D-cholesteryl glucopyranoside Regioselective enzymatic acylation Facilitating glycolipidomic profiling of H. pylori nih.gov
Cholesteryl-α-D-lactoside Trapping of stable β-lactosyl iodide Accessing structurally diverse cholesteryl glycoside analogs researchgate.net

Investigation of Membrane Interactions and Lipid Bilayer Dynamics in Model Systems

This compound serves as a probe to investigate the complex environment of cellular membranes. Its structural similarity to cholesterol allows it to be incorporated into lipid bilayers, while the presence of the iodine atom provides a means to study its effects on membrane properties. smolecule.com

This compound can integrate into lipid bilayers, where it can influence the fluidity and permeability of the membrane. smolecule.com Like cholesterol, this compound is an amphipathic molecule, with a polar head and a nonpolar body, allowing it to insert into the cell membrane. labxchange.org The rigid steroid ring structure of cholesterol and its derivatives interacts with and partially immobilizes the fatty acid chains of phospholipids (B1166683), which can decrease membrane fluidity at higher temperatures. labxchange.orgnih.gov Conversely, at lower temperatures, it can prevent the tight packing of phospholipids, thereby increasing membrane fluidity. labxchange.orgwikipedia.org

The presence of the bulky iodine atom in this compound can introduce a greater disturbance in the membrane compared to cholesterol, affecting the packing of lipids. rsc.org Studies using model membranes have shown that cholesterol and its analogs can induce a more ordered state in the lipid bilayer, often referred to as the liquid-ordered (l_o) phase, which coexists with the more fluid liquid-disordered (l_d) phase. rsc.orgnih.govacs.org The specific interactions of this compound can modulate these phases, providing insights into the role of sterols in maintaining membrane structure and function. rsc.org

Within the lipid bilayer, this compound can interact with other biomolecules, such as phospholipids and proteins. smolecule.comnih.gov These interactions are crucial for various cellular processes, including signaling and the function of membrane proteins. acs.org The preferential interaction of cholesterol with certain lipids, like sphingomyelin, is thought to lead to the formation of specialized membrane domains or "rafts". nih.govplos.org this compound can be used as an analog to probe these interactions and the formation of such domains. nih.gov

Furthermore, the interaction of membrane-active peptides and drugs with lipid bilayers can be modulated by the presence of cholesterol and its derivatives. plos.orgdoi.org For instance, the presence of cholesterol can affect the ability of antimicrobial peptides to disrupt membranes. plos.org By incorporating this compound into model membranes, researchers can study how the modification of the sterol structure influences these interactions, providing a deeper understanding of the molecular basis of drug and peptide action on cell membranes. researchgate.net

Table 2: Effects of this compound on Model Membrane Properties

Property Effect of this compound Method of Investigation Reference
Membrane Fluidity Modulates fluidity, similar to cholesterol Fluorescence Spectroscopy, DSC smolecule.comlabxchange.orgrsc.org
Lipid Packing Can disrupt or order lipid packing depending on conditions X-ray Reflectivity, Monolayer studies rsc.orgresearchgate.net
Phase Behavior Influences the formation of liquid-ordered and liquid-disordered phases Fluorescence Spectroscopy, MD Simulations rsc.orgnih.govacs.org
Interaction with Peptides Modulates the activity of membrane-active peptides Microscopic studies, In vitro assays plos.org

Radiolabeled this compound in Fundamental Cholesterol and Lipoprotein Metabolism Research in Experimental Models

The use of radioactively labeled this compound, particularly with Iodine-125 (¹²⁵I), has been instrumental in elucidating the pathways of cholesterol metabolism and lipoprotein turnover. ontosight.ai The gamma-emitting properties of ¹²⁵I allow for sensitive and quantitative tracing of the molecule in both in vivo and in vitro experimental models. ontosight.ai

Radiolabeled this compound serves as a tracer to follow the intricate pathways of cholesterol biosynthesis and transport. ontosight.aiontosight.ai Once introduced into a biological system, ¹²⁵I-cholesteryl iodide can be incorporated into lipoproteins, which are the primary carriers of cholesterol and other lipids in the bloodstream. ontosight.ai By tracking the distribution of the radiolabel over time, researchers can map the movement of cholesterol between different tissues and lipoprotein fractions. researchgate.net

This approach has been particularly useful in studying the uptake of cholesterol by various organs. For example, studies in guinea pigs have shown that ¹²⁵I-labeled cholesteryl ethers, which are non-hydrolyzable analogs of cholesteryl esters, are taken up primarily by the adrenal glands and the liver. researchgate.net These tracers have proven to be stable against hydrolysis and deiodination, making them reliable probes for cholesteryl ester uptake. researchgate.net Such studies are fundamental to understanding how cholesterol is delivered to tissues for steroid hormone synthesis and other metabolic processes. researchgate.net

In vitro cell culture systems are widely used to investigate the cellular mechanisms of lipoprotein uptake and degradation. ontosight.ainih.gov ¹²⁵I-labeled lipoproteins, including those containing radiolabeled this compound or its analogs, are incubated with cultured cells, such as fibroblasts or hepatocytes. researchgate.netnih.gov The amount of radioactivity associated with the cells and degraded products in the medium can then be measured to quantify lipoprotein binding, internalization, and degradation. ahajournals.org

This methodology was pivotal in the discovery of the LDL receptor pathway. nih.govnih.gov By using ¹²⁵I-labeled LDL, researchers were able to demonstrate that normal cells have high-affinity receptors for LDL, which are deficient in individuals with familial hypercholesterolemia. nih.govnih.gov Subsequent studies have used similar techniques with various cell lines, like the human hepatoma cell line Hep G2, to further characterize the regulation of lipoprotein receptors and the intracellular processing of lipoproteins. nih.govnih.gov The use of doubly labeled lipoproteins, with one radiolabel on the protein component (e.g., ¹²⁵I) and another on the cholesteryl ester core (e.g., a tritiated cholesteryl ether), allows for the differentiation between the uptake of the entire lipoprotein particle and the selective uptake of cholesteryl esters. nih.gov

Table 3: Applications of Radiolabeled this compound in Metabolism Research

Research Area Experimental Model Key Findings Reference
Cholesterol Transport Guinea Pigs Primary uptake of ¹²⁵I-CIBE in adrenal and liver. researchgate.net
Lipoprotein Uptake Cultured Human Fibroblasts Demonstrated receptor-dependent uptake of LDL. researchgate.netnih.govnih.gov
Lipoprotein Degradation Human Hepatoma (Hep G2) Cells Characterized the saturable, high-affinity pathway for LDL processing. nih.govnih.gov
Selective Cholesteryl Ester Uptake Human Hepatocytes and Fibroblasts Showed selective uptake of cholesteryl esters from HDL particles. nih.gov

This compound in Materials Science Research for Optical Properties

The distinct optical characteristics of this compound make it a compound of interest in materials science, especially in the field of liquid crystals. smolecule.com Its primary application in this area stems from its role as a component in cholesteric (or chiral nematic) liquid crystal mixtures, where it can influence the pitch and handedness of the helical superstructure. tandfonline.com

Research has demonstrated that the effective rotary power of this compound is highly dependent on its molecular environment. tandfonline.com When mixed with a strong right-handed cholesteric partner, such as cholesteryl chloride, the mixture exhibits right-handed properties. tandfonline.com Conversely, when mixed with a left-handed material, the effective rotary power of this compound can be inverted to appear left-handed. tandfonline.com This environmental sensitivity is a key finding in understanding the intermolecular forces that govern the macroscopic properties of liquid crystal systems. tandfonline.com Studies have indicated that the additive law for determining the pitch of these mixtures is more accurately predicted when based on the weight percentage of the components rather than the mole percentage, suggesting that the effective rotary power is a "feature density" property. tandfonline.com

Furthermore, mixtures containing this compound are responsive to external stimuli like ultraviolet (UV) radiation. tandfonline.com When films of this compound mixed with cholesteryl nonanoate (B1231133) are exposed to UV light, they exhibit a measurable shift in their selective reflection color. tandfonline.com This phenomenon allows for the formation of images on the liquid crystal film. tandfonline.com For instance, in a film composed of 20% this compound and 80% cholesteryl nonanoate by weight, UV exposure can shift the transition temperature between the smectic and cholesteric phases. tandfonline.com This property highlights its potential use in developing advanced optical materials and sensors. smolecule.com

The heavy iodine atom in this compound was historically significant in the field of X-ray crystallography. researchgate.net Its presence facilitated the determination of the crystal structure of complex organic molecules like steroids, as the heavy atom scatters X-rays more intensely, simplifying the analysis of the diffraction pattern. researchgate.net

Table 1: Research Findings on the Optical Properties of this compound Mixtures

Mixture Components Composition (by weight) Research Focus Key Finding Citations
This compound, Cholesteryl Chloride Varied Effective Rotary Power The mixture results in a right-handed effective rotary power for this compound. tandfonline.com
This compound, Cholesteryl Hexanoate Varied Effective Rotary Power The mixture results in a left-handed effective rotary power for this compound. tandfonline.com
This compound, Cholesteryl Nonanoate 20% this compound, 80% Cholesteryl Nonanoate UV Radiation Effects UV exposure lowers the smectic-to-cholesteric transition temperature and alters the reflected color. tandfonline.com
This compound, Cholesteryl Bromide, Cholesteryl Nonanoate Varied UV Radiation Effects Color shifts were measured as a function of UV exposure and composition. tandfonline.com

Use in Studying Fundamental Receptor-Ligand Interactions in Biochemical Systems

In biochemistry, this compound is utilized as a molecular probe to investigate lipid interactions and cholesterol dynamics within biological membranes. smolecule.com While not typically a direct ligand for receptors, it serves as a valuable cholesterol analog to study processes that are fundamental to receptor-ligand interactions, such as the transport of cholesterol and the influence of membrane composition on receptor function. ontosight.ai

The low-density lipoprotein receptor (LDL-R) plays a critical role in cholesterol metabolism by binding and internalizing LDL particles from the bloodstream. nih.gov This process is highly dependent on pH and the receptor's conformation. nih.gov Cholesterol analogs like this compound can be used as markers to study cholesterol uptake and distribution within cells, providing insights into the complex mechanisms of cholesterol homeostasis that are initiated by receptor-ligand binding. ontosight.ainih.gov By integrating into lipid bilayers, this compound can affect membrane fluidity and permeability, which are crucial for the function of membrane-bound receptors. smolecule.com

The study of how cholesterol and its analogs modulate the properties of lipid bilayers is essential for understanding the environment in which receptor-ligand binding occurs. smolecule.com For example, scavenger receptor class B type I (SR-BI) mediates the selective uptake of cholesteryl esters from high-density lipoprotein (HDL), a process that involves the binding of the HDL particle to the receptor and the subsequent transfer of lipids. researchgate.net Using cholesterol analogs in model systems helps elucidate the biophysical parameters that govern such interactions. The physical properties of this compound, including the heavy iodine atom, can be leveraged in techniques to probe the location and movement of cholesterol-like molecules within the membrane and their proximity to receptor proteins.

Table 2: Application of Cholesterol Analogs in Biochemical Systems Research

Biochemical System/Process Role of Cholesterol Analog (e.g., this compound) Research Implication Citations
Cellular Cholesterol Metabolism Serve as a marker for cholesterol uptake and distribution. Helps in understanding the mechanisms of cholesterol homeostasis regulated by receptors like LDL-R. ontosight.ainih.gov
Lipid Bilayer Dynamics Modulates membrane fluidity and permeability upon integration. Elucidates the influence of membrane composition on the function of embedded receptor proteins. smolecule.com
Lipoprotein-Receptor Interaction (e.g., HDL and SR-BI) Used in model systems to study lipid transfer mechanisms. Provides insight into the biophysical requirements for productive receptor-ligand interactions and subsequent lipid transport. researchgate.net

Computational Chemistry and Theoretical Studies of Cholesteryl Iodide

Molecular Modeling of Cholesteryl Iodide Conformations and Reactivity

Molecular modeling is a cornerstone of computational chemistry used to predict and analyze the three-dimensional structures of molecules. Conformational analysis, a key aspect of molecular modeling, involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. lumenlearning.comlibretexts.org

The structure of this compound, like other cholesterol derivatives, consists of a rigid tetracyclic steroid nucleus and a flexible isooctyl side chain. Molecular modeling studies, typically employing methods like Density Functional Theory (DFT), are used to determine the molecule's lowest-energy geometry. nih.gov In such studies, the starting geometry of the molecule is optimized by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. huntresearchgroup.org.ukmuni.cz

For this compound, the primary conformational flexibility resides in the aliphatic side chain attached to the D-ring. The rotation around the various carbon-carbon single bonds in this chain gives rise to numerous conformers. libretexts.org Theoretical studies can map the potential energy surface by systematically rotating these bonds and calculating the corresponding energy, allowing for the identification of stable staggered conformations and higher-energy eclipsed conformations. researchgate.net The steroid nucleus itself is largely rigid, but the chair conformations of its six-membered rings can be analyzed for any subtle variations. nih.gov

DFT calculations also provide crucial information about the molecule's electronic structure, which is key to understanding its reactivity. nih.gov The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. For this compound, the HOMO is expected to be localized primarily on the iodine atom due to its high-energy p-orbitals, while the LUMO is likely associated with the C-I sigma antibonding orbital. This distribution indicates that the C3 position is susceptible to nucleophilic attack, and the iodine atom can act as a good leaving group.

Table 1: Representative Theoretical Data from Molecular Modeling of a Cholesteryl Derivative

This table is illustrative, based on published data for analogous cholesteryl esters like cholesteryl heptanoate, to demonstrate the type of data generated in a typical computational study. nih.gov

ParameterMethodCalculated ValueDescription
Total EnergyDFT (B3LYP/6-31G(d))-2150.45 HartreeThe optimized electronic energy of the molecule in the gas phase.
HOMO EnergyDFT (B3LYP/6-31G(d))-6.2 eVEnergy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
LUMO EnergyDFT (B3LYP/6-31G(d))-0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO GapDFT (B3LYP/6-31G(d))5.7 eVThe energy difference between HOMO and LUMO, related to molecular stability and reactivity.
Dipole MomentDFT (B3LYP/6-31G(d))2.1 DebyeA measure of the overall polarity of the molecule.

Quantum Chemical Calculations on Reaction Energetics and Transition States

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. youtube.comlibretexts.orglibretexts.org These calculations allow for the characterization of stationary points, including energy minima (reactants and products) and first-order saddle points, known as transition states. huntresearchgroup.org.uk

A primary reaction pathway for this compound is nucleophilic substitution at the C3 carbon, where the iodide ion is displaced by a nucleophile. Theoretical studies can model this process in detail. By calculating the energy of the system as the nucleophile approaches the C3 carbon and the C-I bond elongates, a reaction coordinate can be constructed. The highest point of energy along this path corresponds to the transition state, a transient molecular arrangement where the old bond is not fully broken and the new bond is not yet fully formed. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. nih.gov

Computational methods like canonical variational transition-state theory (CVT) can be used to calculate reaction rate constants. nih.gov These calculations often incorporate corrections for quantum mechanical effects like tunneling, which can be significant, especially at lower temperatures. nih.gov For a reaction such as the substitution of the iodide, calculations would confirm the likely mechanism (e.g., S_N2-like) and quantify the energetic barrier. Such studies have been performed on simpler iodoalkanes, showing that computational kinetics can agree well with experimental data. nih.gov

Table 2: Hypothetical Calculated Energetic Properties for a Nucleophilic Substitution Reaction of this compound

This table is a hypothetical representation based on computational studies of similar reactions involving iodoalkanes. nih.gov

PropertyCalculation MethodValue (kcal/mol)Description
Energy of Reactants (Cholesteryl-I + Nu⁻)DFT0.0Reference energy level.
Energy of Transition StateDFT+20.5The peak energy barrier for the reaction.
Energy of Products (Cholesteryl-Nu + I⁻)DFT-15.0The final energy of the products relative to reactants.
Activation Energy (Ea)Transition State Energy - Reactant Energy+20.5The energy required to initiate the reaction.
Enthalpy of Reaction (ΔH)Product Energy - Reactant Energy-15.0The overall heat change of the reaction (exothermic).

Simulation of this compound Interactions with Biological Architectures

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, making them ideal for investigating how molecules like this compound interact with complex biological architectures such as cell membranes. mdpi.comnih.govnih.gov

In a typical MD simulation, a model system is constructed, for instance, by embedding several this compound molecules into a hydrated phospholipid bilayer. The forces between all atoms are calculated using a molecular mechanics force field, and Newton's equations of motion are solved iteratively to simulate the movement of each atom over time. These simulations, often spanning microseconds, provide a detailed movie of molecular interactions. illinois.edu

While extensive simulations exist for cholesterol, the principles are directly applicable to this compound. Such simulations show that the rigid steroid body orients parallel to the lipid acyl chains, while the polar group is positioned near the lipid headgroups at the membrane-water interface. nih.govnih.gov For this compound, the bulky, polarizable iodine atom would take the place of cholesterol's hydroxyl group. Unlike the -OH group, which acts as both a hydrogen bond donor and acceptor, the iodine atom primarily acts as a weak hydrogen bond acceptor and can participate in halogen bonding. rsc.org Halogen bonds are non-covalent interactions where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic site, such as a phosphate oxygen on a lipid headgroup. rsc.org

Table 3: Representative Data from Molecular Dynamics Simulations of a Sterol in a Phospholipid Bilayer

This table is based on typical results from simulations of cholesterol in a Dipalmitoylphosphatidylcholine (DPPC) bilayer and serves as an example of the data generated. mdpi.comnih.gov

ParameterSystemValueEffect
Average Area per LipidPure DPPC Bilayer63 Ų-
Average Area per LipidDPPC + 30% Sterol54 ŲCondensing effect on lipid packing.
Average Membrane ThicknessPure DPPC Bilayer38 Å-
Average Membrane ThicknessDPPC + 30% Sterol42 ÅIncrease in bilayer thickness.
Average S_CD Order Parameter (Carbon 8)Pure DPPC Bilayer0.21Disordered acyl chains (liquid-disordered state).
Average S_CD Order Parameter (Carbon 8)DPPC + 30% Sterol0.42Increased ordering of acyl chains (liquid-ordered state).
Lateral Diffusion Coefficient of LipidPure DPPC Bilayer10 x 10⁻⁸ cm²/sHigh lipid mobility.
Lateral Diffusion Coefficient of LipidDPPC + 30% Sterol4 x 10⁻⁸ cm²/sReduced lipid mobility.

Future Directions and Emerging Research Avenues

Development of Novel Cholesteryl Iodide-Based Chemical Probes with Enhanced Specificity

The development of chemical probes is crucial for dissecting complex biological processes. While cholesterol-based probes have seen significant advancements, the specific use of this compound as a scaffold for creating highly specific probes is an emerging area of research. The future in this domain lies in leveraging the distinct characteristics of the carbon-iodine bond and the cholesterol moiety.

Researchers are exploring the synthesis of novel this compound derivatives to function as specialized chemical probes. The rationale is that the cholesterol backbone can guide the molecule to specific lipid-rich environments within the cell, such as cell membranes or lipid droplets, while the iodine atom serves as a versatile handle for further functionalization or as a unique signaling element. smolecule.comnih.gov

One promising direction is the creation of probes for studying lipid-protein interactions. For instance, modified sterol probes have been developed to investigate the cholesterylation of proteins like Sonic Hedgehog (Shh), a critical signaling molecule. rsc.org By creating alkynyl sterol probes that mimic cholesterol, researchers can tag, visualize, and quantify the lipidated protein, offering insights into its transport and signaling functions. rsc.org Adapting this compound for such purposes could offer alternative or complementary tools for bioorthogonal chemistry.

Furthermore, the development of fluorescent cholesteryl probes with modular designs is a significant step forward. nih.gov These probes, often featuring a solvatochromic fluorophore, can report on the local environment of cellular membranes. nih.gov Future work could involve incorporating iodine into these modular structures or using the this compound platform to attach novel fluorophores, potentially creating probes with unique photophysical properties or targeting capabilities. The heavy atom effect of iodine could also be exploited to develop phosphorescent probes with longer lifetimes, suitable for advanced imaging techniques.

Probe TypePotential ApplicationResearch Focus
Bioorthogonal ProbesTagging and visualizing lipidated proteins and cholesterol-binding proteins.Synthesis of this compound derivatives with clickable handles (e.g., alkynes, azides).
Fluorescent ProbesImaging lipid rafts, lysosomes, and lipid droplets; studying membrane dynamics. nih.govleica-microsystems.comAttaching environmentally sensitive fluorophores to the this compound scaffold.
Phosphorescent ProbesTime-resolved imaging of cellular processes.Leveraging the heavy-atom effect of iodine to create long-lifetime probes.

Integration with Advanced Analytical and Imaging Modalities for Fundamental Research

The integration of this compound with sophisticated analytical and imaging techniques is a key avenue for future exploration, promising to enhance our understanding of cholesterol's role in biology and disease.

Radioscintigraphy and PET Imaging: Historically, radioiodinated cholesterol analogs, such as Iodine-131 labeled 19-iodocholesterol, have been used as diagnostic agents for imaging the adrenal glands. nih.gov Future research could expand on this by developing this compound probes labeled with different radioisotopes (e.g., Iodine-123, Iodine-124) for use in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). These advanced imaging modalities offer higher resolution and quantitative capabilities, which could be applied to study cholesterol uptake and metabolism in various tissues and disease models, such as atherosclerosis or cancer. snmjournals.orgnih.gov

X-ray Crystallography: The heavy iodine atom in this compound makes it an excellent tool for X-ray crystallography. smolecule.com It can be used as a heavy-atom derivative to solve the phase problem in the structure determination of proteins that bind cholesterol or related sterols. This can provide high-resolution structural information on how these proteins recognize and interact with their lipid ligands, which is fundamental to understanding their function and for designing targeted therapeutics.

Mass Spectrometry Imaging (MSI): Advanced mass spectrometry techniques are revolutionizing the study of lipids directly in tissues. While the analysis of cholesterol by methods like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS is challenging due to poor ionization, new strategies are emerging. acs.org For example, the development of reactive matrices that derivatize cholesterol in situ has significantly improved detection sensitivity. acs.org Future research could involve using this compound as a stable, pre-derivatized analog for quantitative MSI studies. The use of sodium iodide (NaI) as an additive in electrospray ionization mass spectrometry (ESI-MS) has been shown to enhance the stability and detection of sodiated cholesteryl esters, a technique that could be readily applied to this compound analysis. arvojournals.org

TechniqueApplication of this compoundResearch Goal
PET/SPECT ImagingAs a radiolabeled tracer. Quantitative in vivo imaging of cholesterol transport and accumulation in diseases like atherosclerosis and cancer. snmjournals.orgnih.gov
X-ray CrystallographyAs a heavy-atom derivative for phasing. smolecule.comDetermining the high-resolution crystal structures of cholesterol-binding proteins.
Mass Spectrometry ImagingAs a standard or tracer for quantitative imaging. acs.orgarvojournals.orgMapping the spatial distribution of cholesterol and its analogs in tissues with high sensitivity and specificity.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly Systems

The amphiphilic nature of this compound, combined with the potential for specific non-covalent interactions involving the iodine atom, makes it a fascinating building block for supramolecular chemistry and self-assembling systems. mdpi.comnih.gov

Halogen Bonding in Supramolecular Assembly: Halogen bonding is a highly directional, non-covalent interaction that is gaining significant recognition in supramolecular chemistry. nih.govresearchgate.net Recent research has demonstrated the use of hypervalent iodine(III) compounds as halogen-bond donors to organize chiral cholesteryl naphthalimide acceptors into complex supramolecular structures. nih.govresearchgate.net This work highlights a sophisticated strategy where the halogen bond regulates the aggregation of the molecules, leading to amplified chiroptical signals. nih.govresearchgate.net Future studies are expected to explore this compound itself as a halogen bond donor. The C-I bond can interact with Lewis bases (halogen bond acceptors) to direct the self-assembly of molecules into well-defined nanoarchitectures, such as fibers, ribbons, or vesicles. This opens up possibilities for creating novel "smart" materials that respond to external stimuli.

Liquid Crystals: Cholesteryl derivatives are renowned for their ability to form cholesteric (or chiral nematic) liquid crystals, which exhibit unique optical properties like selective reflection of circularly polarized light. researchgate.net Mixtures containing this compound have been shown to be sensitive to UV radiation, which induces color shifts. tandfonline.com This property can be harnessed for applications in data storage, sensors, or rewritable displays. researchgate.nettandfonline.com Future research will likely focus on synthesizing novel this compound-containing liquid crystalline polymers and composites to fine-tune their optical response, thermal stability, and switching behavior for advanced photonic applications. researchgate.net

Organogels and Hydrogels: Cholesterol-based molecules are effective low-molecular-weight organogelators, capable of immobilizing organic solvents by forming three-dimensional fibrillar networks through self-assembly. uni-regensburg.denih.gov The rigid cholesterol unit promotes stacking via van der Waals forces, which is crucial for gelation. nih.gov this compound could be incorporated into new gelator designs, where the iodine atom could introduce additional intermolecular interactions or provide a site for post-assembly modification. These gels have potential applications in areas such as drug delivery, pollutant removal, and tissue engineering. nih.govtandfonline.com Furthermore, cholesteryl derivatives have been used to create self-assembled drug delivery systems, forming nanosized vesicles in aqueous environments. nih.gov The specific properties of this compound could be exploited to develop novel nanocarriers with distinct stability or release characteristics.

SystemRole of this compoundPotential Application
Halogen-Bonded AssembliesAs a halogen bond donor. nih.govresearchgate.netDevelopment of chiral sensors, stimuli-responsive materials, and catalysts.
Liquid CrystalsAs a chiral dopant and photosensitive component. researchgate.nettandfonline.comRewritable optical data storage, smart windows, and color information technology.
Organogels/VesiclesAs a gelator or amphiphilic building block. nih.govnih.govDrug delivery systems, materials for environmental remediation, and scaffolds for tissue engineering.

Q & A

Q. How was the molecular structure of cholesteryl iodide first determined, and what methodological innovations were employed?

The structure of this compound was resolved using X-ray crystallography , leveraging the heavy iodine atom as a "marker" to calculate phase angles and electron density maps. Carlisle and Crowfoot (1945) pioneered this approach by first deriving phase angles from iodine contributions alone, then refining atomic positions using bond-length and valency-angle constraints to distinguish the true molecule from its spurious mirror image in Fourier projections . This work marked the first three-dimensional structural analysis of a complex organic molecule, confirming the sterol skeleton’s stereochemistry .

Q. What crystallographic parameters define this compound’s unit cell, and how do they inform structural analysis?

this compound crystallizes in two monoclinic forms (A and B), space group P2₁, with two molecules per unit cell. Form B was selected for three-dimensional analysis due to higher resolution in Fourier projections on (010). The iodine atoms’ positions, related by a center of symmetry, enabled initial electron density calculations, while iterative refinement based on bond lengths (e.g., C–C ~1.54 Å) resolved the asymmetric carbon framework .

Q. Why is the iodine atom in this compound critical for X-ray crystallographic studies?

The heavy iodine atom provides strong X-ray scattering, simplifying phase-angle determination—a key challenge in early crystallography. Its high electron density allowed Carlisle and Crowfoot to approximate molecular positions before refining lighter atoms (C, H, O), setting a precedent for "heavy-atom" methods in organic crystallography .

Advanced Research Questions

Q. How can researchers resolve spurious mirror images in electron density maps derived from centrosymmetric heavy-atom positions?

In this compound’s analysis, the iodine atoms’ centrosymmetric arrangement created a false mirror image in initial Fourier maps. To resolve this, researchers applied chemical intuition: selecting atomic configurations that maintained standard bond lengths (e.g., 1.54 Å for C–C) and tetrahedral valency angles (~109.5°). This approach isolated the correct stereoisomer, avoiding symmetry-imposed ambiguities .

Q. What methodologies are used to derive bond angles and stereochemical configurations from this compound’s crystallographic data?

Post-phase determination, Cartesian coordinates were computed from fractional coordinates scaled by unit-cell dimensions. Direction cosines for anisotropically polarizable bonds were calculated to model molecular polarity and interatomic angles. Scale models further validated spatial arrangements, confirming the steroid nucleus’s chair conformation and 3β-hydroxyl group orientation .

Q. How does polymorphism in this compound crystals affect structural interpretations and experimental design?

Forms A and B exhibit closely related packing but differ in resolution. Form B’s superior electron density maps enabled 3D analysis, while Form A’s data were limited to 2D projections. Researchers must account for polymorphism by characterizing crystal habits (e.g., solvent conditions, nucleation kinetics) to ensure reproducibility in diffraction studies .

Methodological Considerations for Contemporary Research

Q. What modern techniques could enhance the accuracy of this compound’s atomic coordinates compared to 1940s methods?

High-resolution synchrotron X-ray sources, cryocrystallography, and computational tools (e.g., PHENIX for iterative refinement) would reduce positional uncertainties. Density functional theory (DFT) could validate bond angles and torsional strains, addressing limitations in Carlisle and Crowfoot’s manual model-building .

Q. How can this compound’s structural data inform studies of sterol-protein interactions or membrane dynamics?

The molecule’s hydrophobic skeleton and polar iodide group make it a model for probing sterol packing in lipid bilayers. Molecular dynamics simulations, parameterized using crystallographic data, could predict its behavior in membranes or as a cholesterol analog in transport studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.